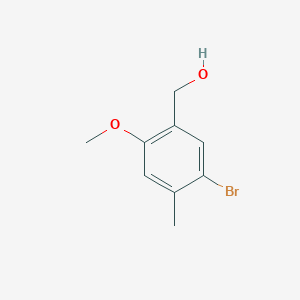

(5-Bromo-2-methoxy-4-methylphenyl)methanol

Description

Significance of Halogenated and Alkoxy-Substituted Benzylic Alcohol Systems as Synthetic Platforms

The presence of both halogen and alkoxy substituents on a benzylic alcohol framework, as seen in (5-Bromo-2-methoxy-4-methylphenyl)methanol, imparts a rich and versatile chemical reactivity. Halogen atoms, particularly bromine, are excellent leaving groups in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is a cornerstone of modern synthetic chemistry, allowing for the construction of complex molecular scaffolds from simpler precursors. prepchem.comnih.gov

The alkoxy group, in this case, a methoxy (B1213986) group, influences the electronic nature of the aromatic ring through its electron-donating mesomeric effect. This can direct the regioselectivity of electrophilic aromatic substitution reactions and also modulate the reactivity of the benzylic alcohol. Furthermore, the benzylic alcohol itself is a versatile functional group that can be oxidized to the corresponding aldehyde or carboxylic acid, or converted into other functional groups through nucleophilic substitution reactions. chemsrc.com

Overview of this compound as a Versatile Synthon in Chemical Synthesis

This compound is a trifunctionalized aromatic compound that holds considerable promise as a synthetic intermediate. Its structure combines a bromine atom, a methoxy group, a methyl group, and a hydroxymethyl group on a benzene (B151609) ring. This unique arrangement of functional groups allows for a sequential and regioselective modification of the molecule.

The likely synthetic route to this compound involves the reduction of the corresponding benzaldehyde (B42025), 5-bromo-2-methoxy-4-methylbenzaldehyde (B1374227). This aldehyde can, in turn, be synthesized from commercially available precursors. For instance, the formylation of p-bromoanisole is a known method to produce 5-bromo-2-methoxybenzaldehyde. prepchem.com The subsequent reduction of the aldehyde to the benzylic alcohol can be achieved using standard reducing agents like sodium borohydride (B1222165).

The true synthetic utility of this compound lies in its potential for further elaboration. The bromine atom can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new aryl, vinyl, or alkynyl groups. prepchem.comnih.gov The benzylic alcohol can be oxidized to an aldehyde for subsequent reactions or converted to a leaving group for nucleophilic substitution.

Research Trajectories and Scholarly Contributions to Arylmethanol Chemistry

Research in the field of arylmethanol chemistry is dynamic and continually evolving. A significant focus has been on the development of novel catalytic systems for the synthesis and functionalization of these compounds. Nickel-catalyzed cross-coupling reactions of benzylic alcohol derivatives have emerged as a powerful tool for constructing C(sp³)-rich frameworks. nih.gov Furthermore, photoredox catalysis has enabled the direct synthesis of secondary benzylic alcohols under mild conditions. nih.gov

The study of halogenated and alkoxy-substituted aromatic compounds is also a vibrant area of research. For example, studies on N-(5-methoxyphenyl) methoxybenzenesulphonamides with bromo substitutions have revealed potent cytotoxic compounds, highlighting the importance of these substitution patterns in medicinal chemistry. nih.gov The development of efficient synthetic routes to related building blocks, such as 5-bromo-2-methoxybenzaldehyde, further underscores the practical importance of this class of compounds. prepchem.com

Scope and Objectives of Advanced Research on this compound

While the potential of this compound as a synthetic building block is evident from the chemistry of related compounds, detailed research focused solely on this molecule remains somewhat limited in the public domain. Advanced research in this area would likely focus on several key objectives:

Optimization of Synthetic Routes: Developing high-yielding and scalable syntheses of this compound from readily available starting materials.

Exploration of Reactivity: Systematically investigating the reactivity of the various functional groups to establish a predictable pattern of chemical transformations. This would involve studying its participation in a wide range of cross-coupling reactions, oxidations, and nucleophilic substitutions.

Application in Target-Oriented Synthesis: Utilizing this compound as a key intermediate in the total synthesis of complex natural products or pharmaceutically active molecules. For instance, related bromo- and methoxy-substituted phenyl moieties are found in potent endothelin receptor antagonists like macitentan. acs.orgacs.org

Physicochemical and Spectroscopic Characterization: Thoroughly characterizing the compound using modern analytical techniques to provide a comprehensive dataset for future research.

Physicochemical Properties and Spectroscopic Data

Detailed experimental data for this compound is not extensively reported in peer-reviewed literature. However, based on data for its isomer, (2-Bromo-5-methoxy-4-methylphenyl)methanol, and general chemical principles, some properties can be inferred.

Table 1: Physicochemical Properties of this compound and a Known Isomer

| Property | This compound (Predicted/Inferred) | (2-Bromo-5-methoxy-4-methylphenyl)methanol sigmaaldrich.com |

| CAS Number | 179899-31-9 | 57295-33-7 |

| Molecular Formula | C₉H₁₁BrO₂ | C₉H₁₁BrO₂ |

| Molecular Weight | 231.09 g/mol | 231.09 g/mol |

| Appearance | Likely a solid at room temperature | Solid |

| Melting Point | Not available | 97-99 °C |

| Purity | Not available | 97% |

Note: Data for this compound is largely inferred or from non-peer-reviewed sources. Data for the isomer is from a commercial supplier. sigmaaldrich.com

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | Signals corresponding to aromatic protons, a singlet for the methyl group, a singlet for the methoxy group, a doublet for the benzylic CH₂ group, and a triplet for the hydroxyl proton. |

| ¹³C NMR | Signals for the six aromatic carbons (four substituted, two unsubstituted), the methyl carbon, the methoxy carbon, and the benzylic carbon. |

| IR Spectroscopy | Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-O stretching, and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. |

Note: These are predicted data based on the chemical structure and have not been experimentally verified in published literature.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2-methoxy-4-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-4,11H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTLIGZVLXBOYCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 2 Methoxy 4 Methylphenyl Methanol and Analogous Structures

Strategic Design and Synthesis of Precursor Molecules

The efficient synthesis of (5-Bromo-2-methoxy-4-methylphenyl)methanol hinges on the successful preparation of a suitable precursor, typically a benzaldehyde (B42025), carboxylic acid, or ester derivative, such as 5-bromo-2-methoxy-4-methylbenzaldehyde (B1374227). The core challenge lies in the regioselective installation of the various substituents onto the aromatic scaffold.

Regioselective Introduction of Bromo and Methoxy (B1213986) Functional Groups on Aromatic Scaffolds

The term regioselectivity refers to the control of the position at which chemical reactions occur. In the context of substituted benzenes, achieving a specific substitution pattern requires leveraging the directing effects of the functional groups already present on the ring. The synthesis of the precursor for this compound involves the controlled placement of bromo, methoxy, and methyl groups.

A plausible synthetic strategy could commence with a commercially available substituted toluene (B28343) derivative. For instance, starting with 4-methylphenol (p-cresol), the hydroxyl group can be methylated to form 4-methylanisole. Subsequent electrophilic bromination presents a challenge in regioselectivity due to the competing directing effects of the methoxy and methyl groups. However, alternative routes can provide better control.

An effective approach involves the use of a bromide/bromate couple (such as NaBr/NaBrO₃) in an aqueous acidic medium, which serves as a practical and regioselective method for the bromination of toluene derivatives. rsc.org For introducing methoxy groups, reactions can be designed starting from a corresponding phenol, which is then methylated, or via nucleophilic aromatic substitution on an appropriately activated ring. A patent describes a process for preparing 5-bromo-2-methoxyresorcinol (B16964) by metallating 2,4,6-tribromoanisole (B143524) followed by reaction with an electrophile and subsequent oxidation, highlighting methods for creating specific bromo-methoxy patterns. googleapis.com In some cases, regioselective bromination is achieved using reagents like N-Bromosuccinimide (NBS), where the presence of a directing group like a methoxy substituent can lead to highly specific bromination at a particular position. nih.gov

Ortho- and Para-Substituent Directing Effects in Aromatic Functionalization

The outcome of electrophilic aromatic substitution (EAS) reactions is governed by the nature of the substituents already attached to the benzene (B151609) ring. masterorganicchemistry.com These substituents can be classified based on their influence on the reaction rate and the position (ortho, meta, or para) of the incoming electrophile. leah4sci.comchemistrysteps.com

Activating Groups : These groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. They direct incoming electrophiles to the ortho and para positions. This is because the carbocation intermediate (the sigma complex) formed during ortho or para attack is better stabilized by resonance involving the activating group. organicchemistrytutor.com Examples include alkyl groups (-CH₃) and alkoxy groups (-OCH₃).

Deactivating Groups : These groups withdraw electron density from the ring, making it less reactive than benzene. Most deactivating groups direct incoming electrophiles to the meta position.

Halogens : Halogens (like -Br) are a unique exception. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because their electron-donating resonance effect can stabilize the carbocation intermediate in ortho and para attacks. libretexts.org

In the synthesis of the precursor to this compound, the interplay of these effects is crucial. The starting material will have a combination of ortho, para-directing groups: -CH₃ (activating), -OCH₃ (activating), and -Br (deactivating). The methoxy group is a powerful activating group, and its directing effect often dominates, guiding the next substituent to its ortho or para position. organicchemistrytutor.com

| Substituent Group | Type | Directing Effect |

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -OCH₃ (Methoxy) | Activating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -CHO (Aldehyde) | Deactivating | Meta |

| -COOH (Carboxylic Acid) | Deactivating | Meta |

This table summarizes the directing effects of common functional groups in electrophilic aromatic substitution reactions. chemistrysteps.comlibretexts.org

Chemoselective Reduction Strategies for Benzylic Alcohol Formation

Once the precursor molecule, such as 5-bromo-2-methoxy-4-methylbenzaldehyde, is synthesized, the final step is the reduction of the carbonyl group to a primary benzylic alcohol. This transformation must be chemoselective, meaning the reducing agent should selectively react with the target carbonyl group without affecting other functional groups on the ring, like the bromo substituent.

Reduction of Carbonyl Precursors (Aldehydes, Esters, Carboxylic Acids) to Primary Alcohols

The reduction of carbonyl compounds is a fundamental transformation in organic synthesis. Aldehydes and ketones are readily reduced to primary and secondary alcohols, respectively. ncert.nic.in Carboxylic acids and esters can also be reduced to primary alcohols, though this typically requires stronger reducing agents.

Commonly used reducing agents include metal hydrides:

Sodium borohydride (B1222165) (NaBH₄) : A mild reducing agent that is highly selective for aldehydes and ketones. It does not typically reduce esters, carboxylic acids, or amides, making it ideal for chemoselective reductions where an ester might be present elsewhere in the molecule. youtube.com

Lithium aluminum hydride (LiAlH₄) : A very powerful and reactive reducing agent capable of reducing aldehydes, ketones, esters, and carboxylic acids to alcohols. ncert.nic.in Its high reactivity means it is less chemoselective than NaBH₄.

Diisobutylaluminium hydride (DIBAL-H) : Can be used to reduce esters to aldehydes at low temperatures, or to alcohols if used in excess or at higher temperatures. ncert.nic.in

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., Palladium, Platinum, Nickel). It is effective for reducing aldehydes and ketones to alcohols. acs.org

| Reducing Agent | Aldehyde (R-CHO) | Ester (R-COOR') | Carboxylic Acid (R-COOH) |

| Sodium Borohydride (NaBH₄) | Reduces to Primary Alcohol | No Reaction | No Reaction |

| Lithium Aluminum Hydride (LiAlH₄) | Reduces to Primary Alcohol | Reduces to Primary Alcohol | Reduces to Primary Alcohol |

| Catalytic Hydrogenation (H₂/Catalyst) | Reduces to Primary Alcohol | Can be reduced (harsher conditions) | Difficult to reduce |

This table compares the reactivity of common reducing agents with various carbonyl functional groups. ncert.nic.inyoutube.com

For the conversion of 5-bromo-2-methoxy-4-methylbenzaldehyde to this compound, a mild reagent like NaBH₄ would be an excellent choice, ensuring the selective reduction of the aldehyde without disturbing the bromo or methoxy groups.

Stereochemical Considerations in Benzylic Alcohol Reduction

The reduction of a prochiral carbonyl group, such as the aldehyde in 5-bromo-2-methoxy-4-methylbenzaldehyde, creates a new stereocenter at the benzylic carbon. In the absence of a chiral influence, the hydride nucleophile can attack from either face of the planar carbonyl group with equal probability, resulting in a racemic mixture (an equal mixture of both enantiomers) of the benzylic alcohol. nih.gov

While many applications may not require a specific enantiomer, the synthesis of chiral molecules is a major focus of modern chemistry. Achieving stereocontrol in such reductions requires asymmetric synthesis techniques. One classic example is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst to deliver the hydride from a borane (B79455) complex to one face of the ketone preferentially, leading to high enantiomeric excess of one alcohol enantiomer. acs.org The stereochemical outcome of reductions is a critical consideration when the biological activity of a molecule is dependent on its specific 3D structure. acs.org

Emerging Catalytic Systems for Controlled Reduction

Research continues to yield new catalytic systems that offer milder conditions, higher selectivity, and greater functional group tolerance for the reduction of carbonyl compounds. These advanced methods often supplant traditional stoichiometric reagents.

Transition Metal Catalysis : Organometallic complexes are widely used in catalysis. wikipedia.org For instance, pyrolyzed cobalt-salen complexes have been shown to be effective catalysts for the heterogeneous hydrogenation of aldehydes to primary alcohols, demonstrating good yields for various substituted benzaldehydes. acs.org Similarly, dual nickel/photoredox catalysis enables the synthesis of secondary benzylic alcohols under mild conditions. organic-chemistry.org Dimeric rhodium(II) catalysts have also been developed for the dehydrogenative coupling of alcohols and aldehydes, a related transformation. rsc.orgrsc.org

Photoredox Catalysis : Visible-light-induced photocatalysis represents a green and powerful approach. Dual photoredox and nickel catalysis has been used for the direct cross-coupling of α-hydroxyalkyl nucleophiles with aryl halides, providing a step-economical route to secondary benzylic alcohols. nih.gov This highlights a trend toward developing reactions that avoid multiple protection-deprotection steps. nih.gov These emerging systems provide chemists with powerful tools for the controlled and efficient synthesis of complex molecules like this compound and its analogs.

Direct Aromatic Functionalization Approaches

Direct aromatic functionalization encompasses a range of strategies aimed at introducing substituents onto an aromatic ring in a controlled and efficient manner. These methods are fundamental in multi-step syntheses, where the precise placement of functional groups dictates the outcome of the entire sequence. The synthesis of polysubstituted benzenes, such as the core of this compound, requires a careful strategic application of these approaches, primarily relying on the electronic nature of the substituents to guide the regiochemical outcome. ucalgary.cabeilstein-journals.org

Electrophilic Aromatic Substitution with Controlled Regioselectivity

Electrophilic Aromatic Substitution (EAS) stands as the cornerstone for functionalizing electron-rich aromatic rings. fiveable.me The synthesis of the (5-Bromo-2-methoxy-4-methylphenyl) core is a classic example of how the interplay between activating and deactivating groups can be harnessed to achieve high regioselectivity. ucalgary.ca The key to a successful synthesis is planning the sequence of substituent introduction based on their directing effects. ucalgary.cafiveable.me

The substituents present on the target molecule's ring have distinct electronic influences that guide the position of incoming electrophiles:

Methoxy Group (-OCH₃): A strongly activating group due to resonance, it directs incoming electrophiles to the ortho and para positions. youtube.com

Methyl Group (-CH₃): An activating group through an inductive effect, it also directs to the ortho and para positions. youtube.com

Bromo Group (-Br): While deactivating the ring towards the reaction, halogens are ortho, para-directors. libretexts.org

A highly regioselective pathway to a direct precursor of this compound, such as 5-bromo-2-methoxy-4-methylbenzaldehyde, illustrates these principles. A logical sequence would involve:

Starting Material: A plausible starting point is 4-methylsalicylaldehyde (2-hydroxy-4-methylbenzaldehyde).

Methylation: The phenolic hydroxyl group is converted into a methoxy group, yielding 2-methoxy-4-methylbenzaldehyde (B112801).

Electrophilic Bromination: The bromination of 2-methoxy-4-methylbenzaldehyde is the critical regioselective step. The powerful ortho, para-directing methoxy group strongly favors substitution at position 5 (para to the methoxy group). The aldehyde group, being a meta-director, also directs the incoming electrophile to this same position. This convergence of directing effects ensures that bromination occurs with high selectivity to form 5-bromo-2-methoxy-4-methylbenzaldehyde. ucalgary.calibretexts.org

Reduction: The final step involves the reduction of the benzaldehyde to a benzyl (B1604629) alcohol. This transformation is efficiently carried out using reducing agents like sodium borohydride (NaBH₄) to yield the target compound, this compound.

The following table summarizes the directing effects of the relevant substituents in electrophilic aromatic substitution.

| Substituent | Chemical Group | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -OCH₃ | Methoxy | Strongly Activating | Ortho, Para |

| -CH₃ | Methyl | Activating | Ortho, Para |

| -Br | Bromo | Deactivating | Ortho, Para |

| -CHO | Aldehyde | Deactivating | Meta |

Nucleophilic Aromatic Substitution Mechanisms in Activated Systems

Nucleophilic Aromatic Substitution (SNAr) provides a pathway for substituting groups on an aromatic ring with nucleophiles. wikipedia.org This reaction is fundamentally different from EAS and proceeds efficiently only under specific conditions. The most common SNAr mechanism is an addition-elimination process. youtube.comlibretexts.org

For this mechanism to be effective, two key features are required on the aromatic ring:

A Good Leaving Group: Typically a halide (F, Cl, Br, I).

Strong Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or carbonyl (-C=O) must be positioned ortho or para to the leaving group. wikipedia.orgyoutube.com

These EWGs are crucial for stabilizing the high-energy, negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgmasterorganicchemistry.com The presence of EWGs makes the aromatic ring electron-poor (electrophilic) and thus susceptible to attack by a nucleophile. youtube.com

This mechanism is generally not a viable route for synthesizing this compound. The substituents on its aromatic ring (-OCH₃, -CH₃) are electron-donating, which enrich the ring with electron density. This deactivates the ring toward attack by nucleophiles, making the SNAr reaction extremely unfavorable. masterorganicchemistry.com An attempt to displace the bromo group on the target's precursor with a nucleophile would be exceptionally slow and require harsh conditions.

The table below contrasts the requirements for SNAr reactions in activated versus non-activated (electron-rich) systems.

| System Type | Example Substrate | Substituent Effects | Reactivity Towards Nucleophiles | Typical Reaction Conditions |

|---|---|---|---|---|

| Activated | 1-Chloro-2,4-dinitrobenzene | Strongly electron-withdrawing (-NO₂) groups at ortho/para positions | High | Mild (e.g., NaOCH₃ in CH₃OH, room temp.) |

| Non-Activated | 5-Bromo-2-methoxytoluene | Electron-donating (-OCH₃, -CH₃) groups | Very Low | Harsh conditions required (high temp/pressure) or alternative mechanisms (e.g., benzyne) |

Green Chemistry Principles in the Synthesis of Arylmethanols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound and other arylmethanols to enhance sustainability.

Catalysis over Stoichiometric Reagents: The reduction of a benzaldehyde to a benzyl alcohol is a key step. While stoichiometric reagents like NaBH₄ are effective, a greener approach is catalytic hydrogenation. Using molecular hydrogen (H₂) with a metal catalyst (e.g., Palladium on carbon, Pd/C) has higher atom economy and generates less waste. youtube.com

Use of Safer Reagents: Traditional laboratory bromination often uses elemental bromine (Br₂), which is highly toxic and corrosive. Safer alternatives include N-Bromosuccinimide (NBS), which is a solid and easier to handle.

Atom Economy: Designing synthetic routes to maximize the incorporation of all materials from the starting materials into the final product is a core principle. The planned EAS synthesis is inherently atom-efficient, as it primarily involves substitution reactions.

Safer Solvents: Many organic reactions use volatile and often toxic solvents. Research is increasingly focused on using water as a solvent. For instance, persulfate-mediated synthesis of polyfunctionalized benzenes in water has been reported, showcasing a greener alternative for creating complex aromatic structures. beilstein-journals.org

Energy Efficiency: Developing reactions that proceed at ambient temperature and pressure reduces energy consumption. The use of microwave-assisted organic synthesis can dramatically shorten reaction times, leading to significant energy savings.

The following table presents some green alternatives for common transformations in arylmethanol synthesis.

| Transformation | Conventional Method | Green Alternative | Green Advantage |

|---|---|---|---|

| Aromatic Bromination | Br₂ in CCl₄ or CH₂Cl₂ | NBS in a less hazardous solvent; Catalytic bromination | Reduces use of toxic bromine and chlorinated solvents. |

| Aldehyde Reduction | LiAlH₄ or NaBH₄ (stoichiometric) | Catalytic hydrogenation (H₂ with Pd, Pt, or Ni) | High atom economy, reduces metal hydride waste. |

| Aromatic Functionalization | Multi-step synthesis in organic solvents | Direct C-H activation; Reactions in water beilstein-journals.org | Reduces step count, improves atom economy, avoids hazardous solvents. |

| Esterification (if from acid) | Fischer esterification with excess alcohol and strong acid | Enzymatic or biocatalytic esterification | Mild conditions, high selectivity, biodegradable catalyst. |

Computational and Theoretical Investigations into the Structure and Reactivity of 5 Bromo 2 Methoxy 4 Methylphenyl Methanol

Electronic Structure Analysis via Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the electronic behavior of a molecule. These calculations can predict various electronic properties that govern the molecule's reactivity and interactions.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other chemical species.

HOMO (Highest Occupied Molecular Orbital): This orbital can be considered the "electron-donating" orbital. A molecule with a high-energy HOMO is more likely to act as a nucleophile or be susceptible to electrophilic attack. For (5-Bromo-2-methoxy-4-methylphenyl)methanol, the HOMO would likely be distributed over the electron-rich aromatic ring, influenced by the electron-donating methoxy (B1213986) and methyl groups.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the "electron-accepting" orbital. A molecule with a low-energy LUMO is a better electrophile and is prone to nucleophilic attack. The presence of the electronegative bromine and oxygen atoms would influence the energy and location of the LUMO in the target molecule.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive.

Illustrative Data Table for FMO Analysis (Hypothetical Values)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are hypothetical values to illustrate the concept and are not based on actual calculations for this compound.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). sigmaaldrich.com The MEP is plotted onto the molecule's electron density surface, with different colors indicating varying electrostatic potential.

Red/Yellow Regions: These colors signify areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. In this compound, these regions would be expected around the oxygen atoms of the methoxy and hydroxyl groups.

Blue Regions: These areas represent positive electrostatic potential, indicating electron-deficient regions that are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group would likely exhibit a strong positive potential.

Natural Bond Orbital (NBO) Analysis and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. rsc.orgepstem.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Key insights from NBO analysis include:

Hybridization: It determines the hybridization of atomic orbitals in forming bonds.

Bonding and Antibonding Orbitals: It describes the nature of chemical bonds (e.g., σ, π) and their corresponding antibonding orbitals.

Intramolecular Charge Transfer: NBO analysis can quantify the delocalization of electron density from occupied "donor" orbitals (like lone pairs or bonding orbitals) to unoccupied "acceptor" orbitals (like antibonding orbitals). These interactions, known as hyperconjugation, contribute to the stability of the molecule. For instance, the interaction between the lone pairs of the oxygen atoms and the antibonding orbitals of the aromatic ring can be quantified.

Global and Local Reactivity Descriptors

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to provide a quantitative measure of a molecule's reactivity. These descriptors are derived from conceptual Density Functional Theory (DFT).

| Descriptor | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom or group of atoms to attract electrons towards itself. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution or charge transfer. |

| Global Softness (S) | 1/(2η) | The reciprocal of hardness, indicating the capacity of a molecule to accept electrons. |

| Electrophilicity Index (ω) | χ²/ (2η) | A measure of the electrophilic character of a molecule. |

Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Conformational Analysis and Stereochemical Implications

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly impact its physical and chemical properties. For a flexible molecule like this compound, understanding its preferred conformations is crucial.

Potential Energy Surface Exploration and Identification of Stable Conformers

The potential energy surface (PES) of a molecule maps its energy as a function of its geometry. By exploring the PES, computational chemists can identify the most stable conformations, which correspond to energy minima on the surface. For this compound, the key dihedral angles to consider are those related to the rotation of the hydroxymethyl and methoxy groups relative to the benzene (B151609) ring.

Studies on similar substituted benzyl (B1604629) alcohols have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. rsc.orgresearchgate.net For instance, an intramolecular hydrogen bond could form between the hydrogen of the hydroxyl group and the oxygen of the methoxy group, or even the bromine atom, leading to a more stable, pseudo-cyclic arrangement.

The identification of stable conformers and the energy barriers between them provides a comprehensive understanding of the molecule's flexibility and the relative populations of different conformations at a given temperature. This, in turn, can influence its reactivity and interactions with other molecules.

Influence of Substituents on Aromatic Ring and Benzylic Conformation

The reactivity and physical properties of this compound are intrinsically linked to the orientation of its hydroxymethyl group relative to the substituted aromatic ring. The conformation of benzyl alcohols is generally defined by the torsion angle around the C(aromatic)-C(benzylic) bond. Computational studies on benzyl alcohol itself have shown a flexible potential energy surface with multiple stable conformers, such as exo and endo structures, that are easily interconverted. missouri.edu The presence of substituents on the phenyl ring introduces steric and electronic effects that can significantly influence the preferred conformation.

The substituents on the this compound ring—bromo, methoxy, and methyl groups—each exert distinct electronic and steric influences.

Methoxy Group (-OCH₃): Located at the C2 (ortho) position, the methoxy group is strongly electron-donating through resonance and moderately electron-withdrawing through induction. Its presence can influence hydrogen bonding and alter the energy landscape of different conformers. koreascience.kr

Methyl Group (-CH₃): At the C4 (para) position, the methyl group is a weak electron-donating group through hyperconjugation.

Bromo Group (-Br): At the C5 position, the bromine atom is deactivating, acting as an electron-withdrawing group via induction, while also being weakly donating via resonance.

Table 1: Predicted Influence of Substituents on the Conformation of this compound

| Substituent | Position | Electronic Effect | Steric Influence | Predicted Impact on Benzylic Conformation |

| Methoxy | C2 (ortho) | Electron-donating (resonance), Electron-withdrawing (induction) | Moderate to High | May favor conformations that minimize steric clash with the hydroxymethyl group; influences rotational energy barrier. |

| Methyl | C4 (para) | Weakly electron-donating | Low | Minimal direct steric impact on the benzylic group, primarily influences ring electronics. |

| Bromo | C5 | Electron-withdrawing (induction), Weakly electron-donating (resonance) | Moderate | Contributes to the overall electronic character of the ring, with minor direct steric hindrance to the benzylic group. |

Advanced Spectroscopic Property Predictions and Experimental Validation

A significant application of computational chemistry is the prediction of spectroscopic properties, which serves as a powerful tool for structural confirmation and the assignment of experimental spectra.

Theoretical calculations, typically using DFT methods, can predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with peaks observed in experimental Fourier-Transform Infrared (FTIR) and Raman spectra.

For this compound, a computational frequency analysis would yield a set of vibrational modes and their corresponding intensities. It is standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical model and anharmonicity, leading to better agreement with experimental data. researchgate.net This allows for the confident assignment of complex spectral regions where peaks from different functional groups may overlap. For example, the precise frequencies for the O-H stretch, the aromatic C-H stretches, the methoxy C-O stretch, and the C-Br stretch can be predicted and compared with an experimental spectrum to confirm the structure. nih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Experimental Range (cm⁻¹) | Predicted Computational Range (cm⁻¹) |

| -OH | O-H Stretch | 3200-3600 | 3300-3700 |

| Aromatic C-H | C-H Stretch | 3000-3100 | 3050-3150 |

| -CH₂- | C-H Stretch | 2850-2960 | 2900-3000 |

| C=C | Aromatic Ring Stretch | 1450-1600 | 1470-1620 |

| -OCH₃ | C-O Stretch | 1000-1300 | 1020-1310 |

| C-Br | C-Br Stretch | 500-600 | 510-610 |

Computational chemistry provides reliable methods for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (δ). The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a widely used approach for calculating the magnetic shielding tensors of nuclei, from which chemical shifts are derived. nih.gov

Predicting the ¹H and ¹³C NMR spectra for this compound can aid in the assignment of experimental signals. The calculation takes into account the complex electronic environment around each nucleus. The electron-donating and -withdrawing effects of the substituents, as well as their magnetic anisotropy, cause distinct shifts in the signals of the aromatic, benzylic, and methoxy protons and carbons. For instance, the chemical shift of a methoxy carbon is sensitive to the presence of adjacent ortho substituents; a methoxy group with substituents in both ortho positions typically appears further downfield (at ~61.5 ppm) compared to one with only one ortho substituent (~56 ppm). researchgate.net For this compound, the methoxy group at C2 has one substituent at C1 (the CH₂OH group) and another at C3 (a hydrogen), which would influence its predicted ¹³C chemical shift. Comparing the calculated shifts with experimental data provides a rigorous method for structural verification.

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |

| Aromatic CH | 6.8 - 7.5 | 110 - 135 | The specific shifts depend on the electronic influence (donating/withdrawing) of adjacent substituents. |

| Benzylic CH₂ | ~4.6 | ~65 | Typical range for benzylic alcohols; deshielded by the adjacent oxygen and aromatic ring. |

| Methoxy OCH₃ | ~3.9 | ~56 | The ¹³C shift is characteristic of a methoxy group with one ortho substituent. researchgate.net |

| Methyl CH₃ | ~2.3 | ~20 | Typical range for a methyl group attached to an aromatic ring. |

| C-OH | --- | ~155 | The carbon bearing the methoxy group is expected to be significantly deshielded. |

| C-Br | --- | ~115 | The carbon attached to bromine shows a characteristic shift due to halogen effects. |

Note: The values in this table are illustrative estimates based on general principles and data for similar structures. Actual values would require specific GIAO calculations.

Theoretical Studies on UV-Vis Absorption and Electronic Transitions

As of the latest available research, specific theoretical or computational studies focusing on the UV-Vis absorption and electronic transitions of this compound have not been reported in publicly accessible scientific literature. While computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are standard for predicting electronic spectra and understanding excited-state properties of organic molecules, dedicated research applying these techniques to this compound is not available.

Consequently, detailed data including calculated absorption wavelengths (λmax), oscillator strengths (f), and the nature of electronic transitions (e.g., HOMO→LUMO) for this specific compound remain uncharacterized in a theoretical framework. Further computational research would be necessary to elucidate these properties, which are crucial for understanding the photophysical behavior of the molecule and its potential applications in areas like materials science and photochemistry.

Applications of 5 Bromo 2 Methoxy 4 Methylphenyl Methanol in Advanced Organic Synthesis Research

Precursor in the Synthesis of Specialty Monomers for Polymer Science

In the realm of polymer science, phenolic compounds are of considerable interest as precursors to specialty monomers. Lignin-derived molecules, for instance, are being explored for the creation of bio-based polymers. One such example is the use of 2-methoxy-4-vinylphenol (MVP), a compound structurally related to (5-Bromo-2-methoxy-4-methylphenyl)methanol, as a platform for developing functional monomers for radical polymerizations. mdpi.com MVP can be functionalized to produce a range of monomers suitable for both solution and emulsion polymerization, leading to thermoplastics with a variety of thermal properties. mdpi.com The presence of the hydroxymethyl group in this compound offers a convenient handle for conversion into a polymerizable group, such as a vinyl or acrylate functionality. The bromo- and methoxy-substituents can further be used to fine-tune the properties of the resulting polymers, such as their refractive index, thermal stability, and solubility.

The general approach for transforming a phenolic precursor into a specialty monomer is outlined in the table below:

| Precursor Functional Group | Transformation Reaction | Resulting Monomer Type |

| Phenolic Hydroxyl | Etherification with an allyl halide followed by rearrangement | Vinyl-functionalized monomer |

| Hydroxymethyl | Esterification with acryloyl chloride | Acrylate monomer |

| Aromatic Ring | Cross-coupling reactions (e.g., Suzuki, Heck) | Styrenic or other vinyl-aromatic monomers |

Building Block for Functional Materials Research (e.g., Liquid Crystals, Molecular Switches)

The rigid aromatic core of this compound makes it an attractive building block for the synthesis of functional materials like liquid crystals and molecular switches. The synthesis of such materials often relies on cross-coupling reactions, such as the Suzuki–Miyaura coupling, to construct extended polyaromatic structures. nih.gov For instance, the synthesis of sexiphenyl-based liquid crystalline materials involves the coupling of boronic acid derivatives with halogenated aromatic compounds to create a rigid core, which is then further functionalized to induce liquid crystalline phases. nih.gov The bromo-substituent on this compound makes it an ideal candidate for such coupling reactions.

Schiff bases, which can be synthesized from derivatives of this compound, are another class of compounds known to exhibit liquid crystalline properties. researchgate.netmdpi.com The introduction of long alkyl chains and heterocyclic structures are common strategies to induce mesomorphic behavior in these molecules. researchgate.netmdpi.com

| Functional Material | Key Synthetic Strategy | Role of this compound |

| Liquid Crystals | Suzuki–Miyaura cross-coupling | Provides a halogenated aromatic building block for core extension. |

| Liquid Crystals | Formation of Schiff bases | The corresponding aldehyde derivative can react with anilines to form the core of the liquid crystal. |

| Molecular Switches | Photochemically induced isomerization | Can be incorporated into larger systems that undergo reversible structural changes upon light irradiation. |

Intermediate in the Design and Synthesis of Novel Ligands for Catalysis

In the field of catalysis, this compound can serve as a precursor for the synthesis of novel ligands. The corresponding aldehyde, 2-bromo-4-hydroxy-5-methoxybenzaldehyde, can react with various amines to form Schiff bases. nih.gov These Schiff base compounds are well-established ligands in coordination chemistry and have been utilized in a wide array of catalytic applications, including enzymatic reactions and magnetism. nih.gov The substituents on the phenyl ring of the ligand can be systematically varied to tune the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

The following table summarizes the synthesis and potential catalytic applications of ligands derived from this compound:

| Ligand Type | Synthetic Precursor | Potential Catalytic Applications |

| Schiff Base | 2-bromo-4-hydroxy-5-methoxybenzaldehyde | Asymmetric synthesis, oxidation reactions, polymerization |

| Phosphine | (5-Bromo-2-methoxy-4-methylphenyl)phosphine | Cross-coupling reactions, hydrogenation |

| N-heterocyclic carbene | Imidazolium salt derived from this compound | Metathesis reactions, C-H activation |

Utility in the Preparation of Chemical Probes for Biological and Analytical Research

Chemical probes are essential tools for studying biological systems and for the development of new diagnostic and therapeutic agents. The synthesis of such probes often involves the modification of a core scaffold to introduce reporter groups, reactive functionalities, or affinity tags. While direct evidence for the use of this compound in chemical probe synthesis is not prevalent in the provided search results, its structure lends itself to such applications. For instance, molecular probes based on the structures of drugs have been synthesized to better understand their interactions with proteins. torontomu.ca The bromo-substituent on this compound can be utilized for late-stage functionalization through cross-coupling reactions to attach fluorescent dyes, biotin tags, or photoaffinity labels. The hydroxymethyl group can be used as a point of attachment for linkers to connect the probe to other molecules or solid supports.

Process Optimization and Scale-Up Strategies for Industrial Chemical Production

The industrial production of fine chemicals requires robust and efficient synthetic routes. Patents for the synthesis of related compounds, such as 5-bromo-2-methoxyphenol, describe multi-step processes that involve protection of functional groups, bromination, and deprotection. google.com For example, the synthesis of 5-bromo-2-methoxyphenol can be achieved by first protecting the phenolic hydroxyl group of o-methoxyphenol with acetic anhydride, followed by bromination with bromine under iron powder catalysis, and finally deacetylation. google.com

A "one-pot" synthesis method has been developed for 5-bromo-2-chloro-4'-ethoxy diphenylmethane, an important intermediate for the antidiabetic drug dapagliflozin. google.com This process involves the reaction of 2-chloro-5-bromobenzoic acid with thionyl chloride to form the corresponding acid chloride, which then undergoes a Friedel-Crafts acylation and a hydroboration reduction in the same reaction vessel. google.com Such one-pot procedures are highly desirable in industrial settings as they reduce the need for intermediate purification steps, minimize solvent waste, and can lower production costs. google.com Similar strategies could potentially be developed for the large-scale synthesis of this compound and its derivatives.

Future Directions and Emerging Research Avenues

Development of More Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of sustainable processes that minimize environmental impact and improve efficiency. For the synthesis of (5-Bromo-2-methoxy-4-methylphenyl)methanol and its derivatives, a key focus will be the adoption of greener methods. This includes the use of environmentally benign solvents and reagents, as well as the development of catalytic systems that can operate under milder conditions with high selectivity.

Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research will likely explore alternative, more sustainable pathways. For instance, the use of biocatalysis, employing enzymes to carry out specific transformations, could offer a highly selective and environmentally friendly route to this and related compounds. Additionally, research into greener brominating agents and the development of catalytic cycles that minimize waste are crucial areas of investigation. beilstein-journals.orgcapes.gov.br The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide the design of next-generation synthetic routes. capes.gov.br

One promising approach is the use of fruit waste as a source for green catalysts in reactions such as the ring-opening of epoxides with aromatic amines to produce β-amino alcohols, a transformation that shares mechanistic similarities with potential syntheses involving this compound. nih.gov Such innovations highlight a move towards circular economy principles within chemical synthesis.

Exploration of Novel Reactivity Patterns and Synthetic Transformations

The unique substitution pattern of this compound offers a rich landscape for exploring novel chemical reactions. The interplay between the bromo, methoxy (B1213986), and hydroxymethyl substituents can lead to unique reactivity and the synthesis of complex molecular architectures. Future research will likely focus on leveraging this to develop new synthetic methodologies.

The presence of the bromine atom makes the compound an ideal substrate for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. acs.org These reactions are fundamental in medicinal chemistry and materials science for the construction of carbon-carbon and carbon-heteroatom bonds. Future work could explore the use of novel, highly efficient catalysts, including those based on earth-abundant metals, to further expand the scope of these transformations. acs.orggoogle.com

Furthermore, the benzylic alcohol moiety can be a focal point for various transformations. Its oxidation can lead to the corresponding aldehyde or carboxylic acid, which are themselves versatile intermediates. ncert.nic.in Conversely, the hydroxyl group can be transformed into other functionalities, enabling the synthesis of a diverse range of derivatives. The exploration of photocatalytic reactions involving brominated phenolic compounds is another emerging area, which could unlock new reaction pathways under mild conditions. nih.gov For instance, bromine-photosensitized degradation of certain compounds has been demonstrated, suggesting the potential for light-mediated transformations of this compound. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow manufacturing. imperial.ac.ukacs.org Flow chemistry offers numerous advantages, including enhanced safety, better process control, and easier scalability. imperial.ac.ukacs.orgresearchgate.net The integration of the synthesis of this compound and its derivatives into flow chemistry platforms is a significant future direction.

Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. researchgate.netchemicalbook.com For example, the Swern oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) has been successfully demonstrated in a continuous flow microreactor system, suggesting that similar transformations of this compound could be efficiently performed in a flow setup. researchgate.net The synthesis of primary amines from alcohols has also been achieved using a flow reactor, highlighting another potential application for this compound. imperial.ac.uk

Moreover, the combination of flow chemistry with automated synthesis platforms, driven by machine learning and artificial intelligence, represents a frontier in chemical research. google.comnih.govnih.gov These platforms can accelerate the discovery and optimization of new reactions and synthetic routes by performing numerous experiments in a high-throughput manner. beilstein-journals.orgnih.govnih.gov This approach could be instrumental in rapidly exploring the chemical space around this compound to identify new derivatives with desired properties. beilstein-journals.orgnih.govnih.gov

Advanced Computational Studies for Rational Design of Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules. cam.ac.ukrsc.org For this compound, advanced computational studies will play a crucial role in guiding the synthesis of new derivatives with tailored functionalities.

Using techniques such as Density Functional Theory (DFT), researchers can model the electronic structure and reactivity of the molecule, providing insights into its chemical behavior. rsc.org This can help in predicting the outcomes of reactions and in designing catalysts for specific transformations. rsc.org For instance, computational studies can be used to understand the reactivity of functionalized manganese bipyridyl tricarbonyl electrocatalysts, which could be relevant for transformations involving this compound. rsc.org

Furthermore, machine learning and artificial intelligence are being increasingly used to predict the properties of molecules and to guide the design of new compounds. nih.govnih.govresearchgate.net By training models on large datasets of chemical information, it is possible to predict the biological activity or material properties of new derivatives of this compound before they are synthesized. researchgate.netscienceopen.com This data-driven approach can significantly accelerate the discovery of new bioactive molecules and functional materials. scienceopen.com

Below is a table summarizing potential computational approaches for the rational design of derivatives:

| Computational Technique | Application for this compound Derivatives | Potential Outcome |

| Density Functional Theory (DFT) | Predicting reaction mechanisms and transition states for novel transformations. | Understanding reactivity and guiding the design of new synthetic routes. |

| Molecular Docking | Simulating the binding of derivatives to biological targets. | Identifying potential drug candidates. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | Predicting the bioactivity of unsynthesized derivatives. |

| Machine Learning (ML) | Predicting various properties (e.g., solubility, toxicity, material properties). | Accelerating the design and optimization of functional molecules. |

Potential in the Development of New Materials and Methodologies

The unique chemical structure of this compound makes it a promising candidate for the development of new materials and synthetic methodologies. Its aromatic core, combined with the reactive bromine and hydroxyl functionalities, provides multiple points for polymerization or incorporation into larger molecular frameworks.

In materials science, this compound could serve as a monomer or a cross-linking agent in the synthesis of novel polymers. The presence of bromine could impart flame-retardant properties to the resulting materials. Brominated phenols and their derivatives have been investigated as flame retardants, and this compound could offer a new building block in this area. google.com

In the realm of synthetic methodologies, the compound can be used as a versatile building block. For example, derivatives of a related compound, 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide, have shown biological activity, suggesting that this compound could be a precursor to other bioactive molecules. nih.gov Its use as a starting material in the synthesis of complex natural products or pharmaceuticals is an area ripe for exploration. The development of novel catalytic systems for the functionalization of this molecule could also lead to new and efficient synthetic methods.

Q & A

Q. What are the established synthetic routes for (5-Bromo-2-methoxy-4-methylphenyl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reduction of its nitro precursor or through substitution reactions. For example:

- Nitro Reduction : Reduction of (5-Bromo-2-nitro-4-methylphenyl)methanol using hydrogen gas with a palladium catalyst (10% Pd/C) in ethanol at 50°C achieves >85% yield .

- Substitution Reactions : Bromine introduction via electrophilic aromatic substitution (e.g., using Br₂/FeBr₃) on a pre-functionalized aromatic ring. Solvent polarity and temperature significantly affect regioselectivity .

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nitro Reduction | H₂, Pd/C, ethanol, 50°C | 85-90% | |

| Electrophilic Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C → RT | 70-75% |

Q. How is this compound characterized structurally?

- Methodological Answer :

- X-ray Crystallography : Single-crystal XRD (e.g., using SHELX ) resolves bond lengths and angles. For example, orthorhombic Pbca symmetry with unit cell parameters a = 13.992 Å, b = 7.219 Å, c = 30.232 Å .

- NMR Spectroscopy : ¹H NMR in methanol-d₄ (400 MHz) reveals distinct peaks for bromine (δ 7.45 ppm, aromatic H) and hydroxymethyl (δ 4.65 ppm) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to volatile intermediates .

- Waste Disposal : Collect halogenated waste separately for incineration .

Advanced Research Questions

Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a directing group, facilitating Suzuki-Miyaura couplings. For example, coupling with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ in THF at 80°C achieves 60-70% yield. The electron-withdrawing bromine stabilizes the transition state, enhancing reaction rates .

Q. What are the compound’s stability profiles under varying pH and temperature?

- Methodological Answer :

Q. How can computational modeling (e.g., DFT) predict its interaction with biological targets?

Q. How to resolve contradictions in reported crystallographic data for derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.